2,5-Dimethylphenyl phenoxyacetate

Description

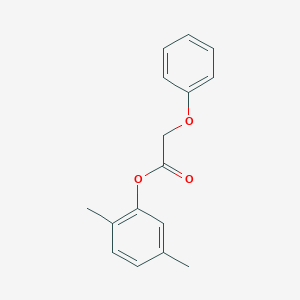

2,5-Dimethylphenyl phenoxyacetate is an ester derivative of phenoxyacetic acid, where the phenoxy group is substituted with methyl groups at the 2- and 5-positions. This compound belongs to a class of aryloxyacetates, which are widely studied for their herbicidal and biological activities due to their structural resemblance to natural auxins and photosynthetic inhibitors .

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.3 g/mol |

IUPAC Name |

(2,5-dimethylphenyl) 2-phenoxyacetate |

InChI |

InChI=1S/C16H16O3/c1-12-8-9-13(2)15(10-12)19-16(17)11-18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |

InChI Key |

NEGZAQXCCMIUOD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)OC(=O)COC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include other substituted phenoxyacetates, such as:

- 2,5-Xylyloxyacetic acid (CAS 7356-41-4): The free acid form of the target compound, differing only by the absence of the ester group.

- 2-(3,5-Dimethylphenoxy)acetic acid (CAS 13334-49-1): Features methyl groups at the 3- and 5-positions, altering steric and electronic properties.

- 2-(2,4-Dimethylphenoxy)acetic acid (CAS 13334-49-1): Substituents at 2- and 4-positions, influencing spatial orientation.

- 2-(2,6-Dimethylphenoxy)acetic acid (CAS 13452-68-1): Steric hindrance due to adjacent methyl groups.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| 2,5-Dimethylphenyl phenoxyacetate | Not provided | 2,5-dimethylphenyl | C10H12O3 | 180.20 | High lipophilicity (predicted logP ~3.2) |

| 2,5-Xylyloxyacetic acid | 7356-41-4 | 2,5-dimethylphenoxy | C10H12O3 | 180.20 | Acidic (pKa ~3.5), herbicidal activity |

| 3,5-Dimethylphenoxyacetic acid | 13334-49-1 | 3,5-dimethylphenoxy | C10H12O3 | 180.20 | Enhanced electron-withdrawing effects |

| 2,4-Dimethylphenoxyacetic acid | 13334-49-1 | 2,4-dimethylphenoxy | C10H12O3 | 180.20 | Moderate lipophilicity (logP ~2.8) |

Herbicidal Potential

- Mode of Action: Substituted phenoxyacetates inhibit photosystem II (PSII) by binding to the D1 protein, similar to urea and triazine herbicides .

- Comparative Efficacy: The 2,5-dimethylphenyl group may enhance binding affinity compared to monosubstituted analogs due to optimal steric bulk and lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.